azanide CAS No. 1027620-40-1](/img/structure/B2475513.png)

[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](thiophen-2-ylsulfonyl)azanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

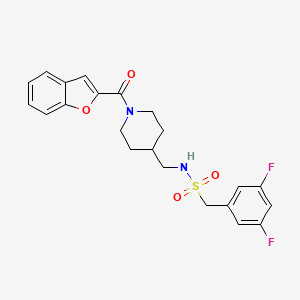

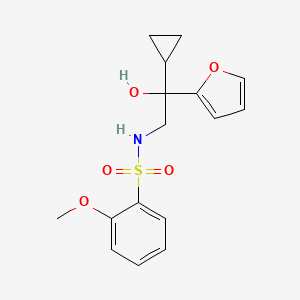

This compound contains a pyridinium group, a thiophenyl group, and a dioxonaphthalene group. The pyridinium group is a derivative of pyridine with a protonated nitrogen atom, making it a positively charged ion. The thiophenyl group is a sulfur-containing aromatic compound, and the dioxonaphthalene group is a polycyclic aromatic hydrocarbon with two carbonyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridinium group would impart a positive charge to the molecule, while the thiophenyl and dioxonaphthalene groups would contribute to the molecule’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyridinium group might be susceptible to reactions with nucleophiles, while the thiophenyl and dioxonaphthalene groups might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of a charged pyridinium group might make the compound soluble in water, while the aromatic groups might contribute to its stability .Scientific Research Applications

Anticancer Evaluation

1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide and related compounds have been explored for their anticancer properties. Notably, some derivatives displayed potent cytotoxic activity against various human cancer cell lines. These compounds showed low toxicity in normal human kidney cells and induced apoptosis via upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).

Photoactive Applications

Photoactive derivatives of 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide have been synthesized. These compounds showed potential in light sensitivities and could be adsorbed onto oxidized aluminum support for various applications (Berezhnaya et al., 2011).

Antibacterial Properties

Derivatives of this compound were synthesized and evaluated for their antibacterial properties. These compounds showed potential in inhibiting bacterial growth, with some derivatives exhibiting low minimum inhibitory concentrations against specific bacterial strains (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Electrochemical Applications

Derivatives of 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide have been utilized in the development of redox-active labels for electrochemical detection. These labels have been applied in the detection of modified oligonucleotides on Au electrodes (Shundrin et al., 2016).

Chemosensors for Metal Ions

Naphthoquinone derivatives, including compounds related to 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide, have been synthesized and characterized as chemosensors for transition metal ions. These compounds show selectivity towards Cu2+ ions, with changes in color indicating their presence (Gosavi-Mirkute et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(3Z)-4-oxo-2-pyridin-1-ium-1-yl-3-thiophen-2-ylsulfonyliminonaphthalen-1-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O4S2/c22-18-13-7-2-3-8-14(13)19(23)17(21-10-4-1-5-11-21)16(18)20-27(24,25)15-9-6-12-26-15/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBUXPJABLCYJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=CS4)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[N+](C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N\S(=O)(=O)C4=CC=CS4)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](thiophen-2-ylsulfonyl)azanide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)

![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)

![7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475442.png)

![N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2475445.png)

![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2475450.png)